N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)thiophene-2-carboxamide
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Overview
Description
N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, an oxazolidinone moiety, and a fluorophenyl group
Mechanism of Action
Target of Action
Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Pharmacokinetics
Thiophene is known to be soluble in most organic solvents like alcohol and ether but insoluble in water . This could potentially impact the bioavailability of the compound.
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)thiophene-2-carboxamide are largely determined by its interactions with various biomolecules. This compound has been found to interact with the STING protein, an important immune-associated protein that localizes in the endoplasmic reticulum membrane . Upon activation by its agonists, STING triggers the IRF and NF-κB pathways, which generates type I interferons and proinflammatory cytokines .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by interacting with the STING protein, thereby influencing cell signaling pathways, gene expression, and cellular metabolism . Upon activation by its agonists, STING triggers the IRF and NF-κB pathways, which generates type I interferons and proinflammatory cytokines, and ultimately primes the innate immune responses .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the STING protein . Upon activation by its agonists, STING triggers the IRF and NF-κB pathways, which generates type I interferons and proinflammatory cytokines . This compound has been found to increase the phosphorylation of the downstream signaling molecules (TBK1 and IRF3) of STING .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)thiophene-2-carboxamide typically involves multi-step organic reactions One common approach is to start with the thiophene-2-carboxylic acid, which undergoes a series of reactions including esterification, amidation, and cyclization to form the oxazolidinone ring
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process may also involve purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce the oxazolidinone ring or other functional groups.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly on the thiophene and fluorophenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)thiophene-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in drug discovery and development.
Industry: It can be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: These include compounds like 2-butylthiophene and 2-octylthiophene, which have applications in medicinal chemistry and material science.
Oxazolidinone derivatives: Compounds such as linezolid, which is used as an antibiotic, share structural similarities with N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)thiophene-2-carboxamide.
Uniqueness
What sets this compound apart is its unique combination of a thiophene ring, an oxazolidinone moiety, and a fluorophenyl group. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O3S/c16-10-3-5-11(6-4-10)18-9-12(21-15(18)20)8-17-14(19)13-2-1-7-22-13/h1-7,12H,8-9H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHIDEWLASLYZJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC=C(C=C2)F)CNC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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